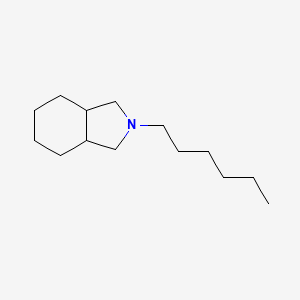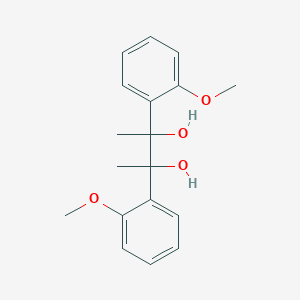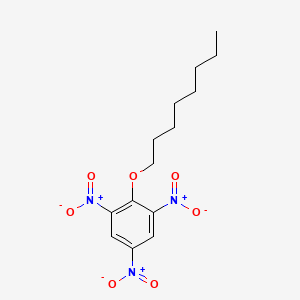
1,3,5-Trinitro-2-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trinitro-2-(octyloxy)benzene is an organic compound characterized by the presence of three nitro groups and an octyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-2-(octyloxy)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The octyloxy group can be introduced via etherification using octanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitro-2-(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 1,3,5-triamino-2-(octyloxy)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Trinitro-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Materials Science: Potential use in the development of high-energy materials and explosives.
Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro groups can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The pathways involved include electron transfer and radical formation, which can lead to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitrobenzene: Lacks the octyloxy group, making it less hydrophobic and with different reactivity.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of an octyloxy group, widely known for its explosive properties.
1,3,5-Triaminobenzene: The amino derivative of 1,3,5-Trinitrobenzene, with different chemical and physical properties.
Uniqueness
1,3,5-Trinitro-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics compared to other trinitrobenzene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
21623-81-4 |
|---|---|
Molecular Formula |
C14H19N3O7 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
1,3,5-trinitro-2-octoxybenzene |
InChI |
InChI=1S/C14H19N3O7/c1-2-3-4-5-6-7-8-24-14-12(16(20)21)9-11(15(18)19)10-13(14)17(22)23/h9-10H,2-8H2,1H3 |
InChI Key |
DIKXVBAKFLJJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
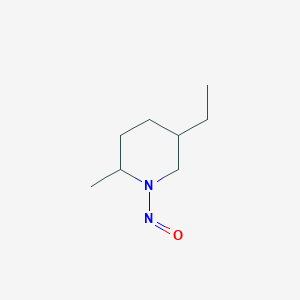
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)

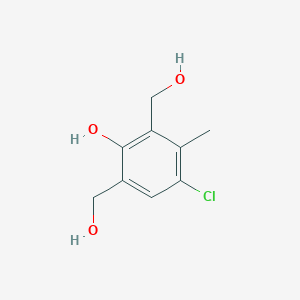
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
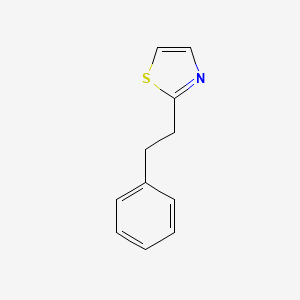
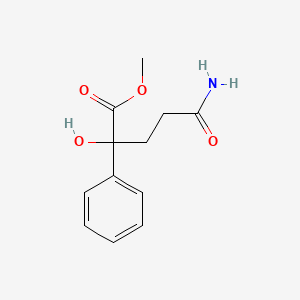

![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)

